TRAP-6
TRAP-6
Peptide fragment (residues 42 - 47) of protease-activated receptor 1. PAR1 hexapeptide agonist. Stimulates transient mobilization of free intracellular calcium, platelet aggregation (EC50 = 0.8μM) and rapidly phosphorylates PDE3A.
TRAP-6 is a peptide fragment (residues 42-47) of protease-activated receptor 1 (PAR1) that acts as a PAR1 agonist. TRAP-6 stimulates platelet aggregation, promotes intracellular Ca2+ mobilization, and induces rapid phosphodiesterase 3A (PDE3A).
TRAP-6 is a peptide fragment (residues 42-47) of protease-activated receptor 1 (PAR1) that acts as a PAR1 agonist. TRAP-6 stimulates platelet aggregation, promotes intracellular Ca2+ mobilization, and induces rapid phosphodiesterase 3A (PDE3A).
Brand Name:
Vulcanchem
CAS No.:
141136-83-6
VCID:
VC0545725
InChI:
InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N
Molecular Formula:
C34H56N10O9
Molecular Weight:
748.9 g/mol
TRAP-6
CAS No.: 141136-83-6
Cat. No.: VC0545725
Molecular Formula: C34H56N10O9
Molecular Weight: 748.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Peptide fragment (residues 42 - 47) of protease-activated receptor 1. PAR1 hexapeptide agonist. Stimulates transient mobilization of free intracellular calcium, platelet aggregation (EC50 = 0.8μM) and rapidly phosphorylates PDE3A. TRAP-6 is a peptide fragment (residues 42-47) of protease-activated receptor 1 (PAR1) that acts as a PAR1 agonist. TRAP-6 stimulates platelet aggregation, promotes intracellular Ca2+ mobilization, and induces rapid phosphodiesterase 3A (PDE3A). |
|---|---|
| CAS No. | 141136-83-6 |
| Molecular Formula | C34H56N10O9 |
| Molecular Weight | 748.9 g/mol |
| IUPAC Name | (2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1 |
| Standard InChI Key | HAGOWCONESKMDW-FRSCJGFNSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N |
| SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
| Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N |
| Appearance | Solid powder |
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